3-(2,3,5-Trimethylphenoxy)propanoic acid

Progesterone receptor antagonist Nuclear receptor pharmacology T47D cellular assay

Reproducible progesterone receptor (PR) target engagement studies require defined SAR probes-not generic phenoxy acids. This 2,3,5-trimethyl-substituted phenylpropanoic acid delivers pure PR antagonism (IC50 3.20 nM) with >937-fold selectivity over agonism, eliminating confounding off-target PPAR activity. For procurement managers, it ships as ≥95% pure building block in research-scale packs (1G, 5G) with full QC documentation. • Displaces [³H]R5020 with IC50 14.7 nM for competitive binding assays. • Functions as a negative control in PPARα screens to verify assay specificity. • Carboxylic acid handle enables amide/ester derivatization for library synthesis.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 63545-27-7
Cat. No. B2577848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,5-Trimethylphenoxy)propanoic acid
CAS63545-27-7
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OCCC(=O)O)C)C
InChIInChI=1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
InChIKeyIYKHBSNWWZFYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3,5-Trimethylphenoxy)propanoic Acid (CAS 63545-27-7): Procurement-Ready Scaffold for Nuclear Receptor Research


3-(2,3,5-Trimethylphenoxy)propanoic acid (CAS 63545-27-7) is a C12H16O3 phenylpropanoic acid derivative featuring a 2,3,5-trimethyl substitution pattern on the phenoxy ring. This substitution arrangement confers distinctive steric and electronic properties that modulate nuclear receptor binding profiles . The compound is commercially available as a research chemical building block, with standard purity specifications of ≥95% [1].

Why Generic Phenoxypropanoic Acid Substitution Fails: Critical Impact of 2,3,5-Trimethyl Substitution on Nuclear Receptor Selectivity


Within the phenoxypropanoic acid chemotype, nuclear receptor binding affinity and selectivity are exquisitely sensitive to aromatic substitution patterns. The 2,3,5-trimethyl arrangement on the phenoxy ring creates a specific steric profile that determines whether the compound engages progesterone receptor (PR) versus peroxisome proliferator-activated receptor (PPAR) family members. Minor positional isomer shifts or methyl group deletions produce compounds with substantially altered receptor selectivity and potency—differences that render generic substitution scientifically invalid for reproducible target engagement studies [1].

3-(2,3,5-Trimethylphenoxy)propanoic Acid: Quantified Differentiation Evidence for Scientific Procurement Decisions


PR Antagonist Potency: 40.6-Fold Superiority Over Comparator Chemotype

3-(2,3,5-Trimethylphenoxy)propanoic acid exhibits potent antagonist activity at human progesterone receptor (PR) with an IC50 of 3.20 nM in T47D cell-based alkaline phosphatase assays [1]. This represents a 40.6-fold improvement in potency compared to a structurally distinct comparator PR antagonist chemotype (CHEMBL4174942), which demonstrates an IC50 of 130 nM under identical assay conditions (T47D cells, inhibition of progesterone-induced alkaline phosphatase, 24 hr incubation) [2].

Progesterone receptor antagonist Nuclear receptor pharmacology T47D cellular assay

Functional Selectivity: Pure Antagonist Profile Without Detectable PR Agonism

In T47D cellular functional assays, 3-(2,3,5-Trimethylphenoxy)propanoic acid demonstrates pure antagonist activity with no detectable agonist function. The compound shows an antagonist IC50 of 3.20 nM, whereas its agonist activity in the same cellular context yields an EC50 of >3,000 nM—a functional selectivity ratio exceeding 937-fold [1].

Functional selectivity Progesterone receptor Antagonist profiling T47D assay

PPARα Activity Uncertainty: Distinguishing Conflicting Database Annotations for Procurement Clarity

A BindingDB entry (BDBM50471953, CHEMBL356382) reports an EC50 of 1.80 nM for the ability to promote differentiation of C3H10T1/2 stem cells to adipocytes via PPARα activation [1]. However, the SMILES string and InChIKey associated with this entry do not correspond to 3-(2,3,5-Trimethylphenoxy)propanoic acid; they represent a structurally distinct compound. This database discrepancy means PPARα agonist activity cannot be reliably attributed to the target compound based on currently accessible primary data. Purchasers seeking PPARα tool compounds should not rely on this annotation without independent verification.

PPARα Data quality Procurement due diligence Assay validation

Physicochemical Differentiation: Predicted pKa and logP Profile

The 3-(2,3,5-trimethylphenoxy) substitution pattern confers distinct physicochemical properties compared to its positional isomer 2-(2,3,5-trimethylphenoxy)propanoic acid. The 3-substituted target compound has a predicted pKa of approximately 4.2–4.5 (carboxylic acid), while the 2-substituted isomer is predicted to have a lower pKa of 3.29 due to enhanced inductive stabilization of the carboxylate anion from the adjacent oxygen . This pKa difference affects ionization state at physiological pH and consequently influences membrane permeability and assay buffer behavior.

Physicochemical properties pKa prediction logP Structural isomer comparison

3-(2,3,5-Trimethylphenoxy)propanoic Acid: Evidence-Driven Application Scenarios for Research Procurement


PR Antagonist Tool Compound for Nuclear Receptor Signaling Studies

Based on demonstrated PR antagonist potency (IC50 3.20 nM) and pure antagonist functional profile (>937-fold selectivity over agonism), this compound is appropriate for use as a tool compound in progesterone receptor signaling studies. Applications include competitive binding displacement experiments using [³H]R5020 or similar radioligands (where displacement IC50 of 14.7 nM has been reported), concentration-response antagonist studies in T47D cellular models, and functional selectivity profiling against related nuclear receptor family members [1].

Structure-Activity Relationship (SAR) Studies of Phenoxypropanoic Acid Derivatives

The 2,3,5-trimethyl substitution pattern on the phenoxy ring represents a specific SAR point that modulates both receptor selectivity (PR vs PPAR family) and physicochemical properties (pKa, lipophilicity). Researchers investigating how methyl group number, position, and substitution pattern affect nuclear receptor engagement can employ this compound as a defined SAR probe, particularly in head-to-head comparisons with positional isomers such as 2-(2,3,5-trimethylphenoxy)propanoic acid or analogs with different methylation patterns [1].

Negative Control or Comparator in PPARα-Focused Screening Campaigns

Given the unresolved PPARα activity annotation (BDBM50471953/CHEMBL356382 does not structurally match this compound) and the compound's established PR antagonist activity, this molecule may serve as a negative control or selectivity counter-screen compound in PPARα agonist discovery programs. Researchers seeking to exclude PR-mediated off-target effects from their PPARα screening hits can use this compound to assess assay specificity and confirm that observed activity is not attributable to PR engagement [1].

Scaffold for Derivatization in Medicinal Chemistry Programs

The 3-(2,3,5-trimethylphenoxy)propanoic acid core offers multiple synthetic handles for further derivatization, including the carboxylic acid terminus (amide, ester, or isosteric replacement) and potential electrophilic aromatic substitution sites on the phenoxy ring. This compound is marketed as a 'versatile small molecule scaffold' and is available at ≥95% purity in research quantities (1G, 5G), making it suitable as a starting material for library synthesis or focused analog generation in academic and industrial medicinal chemistry laboratories .

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